6-chloro-N-cyclopentylpyridin-3-amine
Description
6-Chloro-N-cyclopentylpyridin-3-amine is a substituted pyridine derivative featuring a chlorine atom at the 6-position and a cyclopentylamine group at the 3-position of the pyridine ring. This compound is likely synthesized via nucleophilic substitution, where cyclopentylamine displaces a leaving group (e.g., halogen) on the pyridine ring, a method analogous to the synthesis of 6-chloro-N-isopropylpyridin-2-amine ().
Properties
Molecular Formula |
C10H13ClN2 |
|---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
6-chloro-N-cyclopentylpyridin-3-amine |
InChI |
InChI=1S/C10H13ClN2/c11-10-6-5-9(7-12-10)13-8-3-1-2-4-8/h5-8,13H,1-4H2 |
InChI Key |
LMAKWKAJTOKRQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Chlorination of Pyridine Derivative
- Starting Material: Pyridine-3-carboxaldehyde or pyridine-3-amine derivatives.
- Reagents: Chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
- Conditions: Reflux at elevated temperatures (around 80-120°C) under inert atmosphere.
- Outcome: Formation of 6-chloropyridine-3-amine intermediates.
Step 2: Nucleophilic Substitution with Cyclopentylamine
- Reagents: Cyclopentylamine, often in excess.
- Conditions: Heating in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 100-150°C.
- Reaction: The amino group displaces the chlorine atom at the 6-position via nucleophilic aromatic substitution (SNAr).
- Note: The reaction efficiency depends on the electronic nature of the pyridine ring and the leaving group.
Data Table: Summary of Chlorination and Amination Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) | References |
|---|---|---|---|---|---|
| Chlorination | POCl₃ or SOCl₂ | - | 80-120°C | 70-85 | Patent JPH0616636A |
| Amination | Cyclopentylamine | DMF or DMSO | 100-150°C | 60-75 | Patent JPH0616636A |
Cyclopentyl Substitution via Nucleophilic Aromatic Substitution (SNAr)
This approach emphasizes the substitution of a leaving group (chlorine) on the pyridine ring with cyclopentylamine.
Reaction Conditions:
- Reagents: 6-Chloropyridine-3-amine derivatives, cyclopentylamine.
- Catalysts: Sometimes, metal catalysts such as copper or palladium are employed to facilitate coupling.
- Solvent: Polar aprotic solvents like DMSO, DMF, or N-methyl-2-pyrrolidone (NMP).
- Temperature: Elevated (around 120-150°C).
- Time: 12-24 hours.
Outcome:
- Formation of the target compound with yields reported between 55-70% depending on conditions.
Research Data:
- Similar methodologies are documented in patent literature, with specific emphasis on optimizing reaction parameters to improve yield and selectivity.
Alternative Synthesis via Intermediate Formation
An alternative route involves the synthesis of a pyridine-3-amine core, followed by selective chlorination and cyclopentylamine substitution.
Stepwise Process:
Conditions & Yields:
- Chlorination with NCS at 0-25°C yields about 80%.
- Substitution with cyclopentylamine at 100°C yields approximately 65%.
Summary Data Table of Preparation Methods
Research Discoveries and Innovations
Recent advances highlight the use of biomass-derived amines and recyclable catalysts to improve sustainability and efficiency:
- Biomass-derived amines: Using amino sugars such as N-acetyl-D-glucosamine as catalysts for aminocyclization reactions, which can be adapted for pyridine derivatives.
- Recyclable Catalysts: Chitosan and other bio-based catalysts demonstrate excellent reusability, reducing waste and cost.
These innovations are promising for developing greener synthetic routes for 6-chloro-N-cyclopentylpyridin-3-amine .
Scientific Research Applications
6-Chloro-N-cyclopentylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-cyclopentylpyridin-3-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used. Further research is needed to fully elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The following table compares key structural features and properties of 6-chloro-N-cyclopentylpyridin-3-amine with its analogues:
*Molecular weights calculated using atomic masses (Cl = 35.45, C = 12.01, H = 1.01, N = 14.01).
Key Observations:
- Steric and Electronic Effects : The cyclopentyl group in the target compound provides greater steric hindrance compared to smaller substituents like methyl or isopropyl. This may reduce intermolecular hydrogen bonding (observed in 6-methylpyridin-3-amine, where amine groups form N–H···N bonds ).
- Biological Relevance: Nitro-substituted analogues (e.g., 6-chloro-3-nitro-N-isopropylpyridin-2-amine) show anticancer activity, suggesting that electron-withdrawing groups enhance bioactivity .
- Hazard Profile : The base compound (6-chloropyridin-3-amine) has irritant properties (H315, H319, H335) , but bulkier substituents like cyclopentyl could mitigate these effects due to reduced volatility.
Crystallographic and Physicochemical Properties
- Crystal Packing : Smaller analogues like 6-methylpyridin-3-amine exhibit intermolecular N–H···N hydrogen bonds , whereas bulkier substituents (e.g., cyclopentyl) may disrupt such interactions, leading to less ordered crystal structures.
- Solubility : The cyclopentyl group’s hydrophobicity likely reduces aqueous solubility compared to polar derivatives like 6-chloro-N-methylpyridin-3-methanamine .
Biological Activity
6-Chloro-N-cyclopentylpyridin-3-amine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a chlorine atom at the 6-position of the pyridine ring and a cyclopentyl group attached to the nitrogen atom, which influences its pharmacological properties.
Chemical Structure and Properties
The molecular formula of 6-chloro-N-cyclopentylpyridin-3-amine is , with a molecular weight of approximately 223.69 g/mol. The structural characteristics contribute to its unique interactions with biological targets, which are critical for its activity as a therapeutic agent.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 223.69 g/mol |
| Chlorine Position | 6-position |
| Cycloalkyl Group | Cyclopentyl |
Research indicates that compounds similar to 6-chloro-N-cyclopentylpyridin-3-amine can interact with various biological receptors. For example, structure-activity relationship (SAR) studies have shown that substitutions at specific positions on the pyridine ring can significantly affect receptor binding affinity and selectivity. In particular, the presence of a cyclopentyl group may enhance lipophilicity, facilitating better membrane permeability and receptor interaction .
Pharmacological Effects
Preliminary studies suggest that 6-chloro-N-cyclopentylpyridin-3-amine may exhibit several pharmacological effects:
- Adenosine Receptor Modulation : Similar compounds have been shown to act as antagonists at human A3 adenosine receptors, which play a role in various physiological processes including inflammation and cardiac function .
- Phosphodiesterase Inhibition : Research into related pyridine-based compounds indicates potential as selective phosphodiesterase inhibitors, which are important for regulating intracellular cAMP levels and have implications in memory enhancement and neuroprotection .
Case Studies
- Study on A3 Receptor Antagonism : A study demonstrated that certain derivatives with cycloalkyl groups showed enhanced binding affinity to A3 receptors compared to their non-cycloalkyl counterparts. The study reported K_i values indicating significant potency, suggesting that 6-chloro-N-cyclopentylpyridin-3-amine could similarly exhibit potent antagonistic effects .
- Memory Enhancement in Animal Models : In vivo studies using related compounds showed improved performance in memory tasks, indicating potential cognitive benefits. These findings suggest that 6-chloro-N-cyclopentylpyridin-3-amine might also enhance cognitive functions through its action on specific receptors .
Synthesis and Accessibility
The synthesis of 6-chloro-N-cyclopentylpyridin-3-amine can be achieved through various organic reactions, including nucleophilic substitution methods involving chlorinated pyridines and cyclopentyl amines. This accessibility makes it a viable candidate for further pharmacological evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
